1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine
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Overview
Description
1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine is a synthetic organic compound characterized by the presence of a benzyl group substituted with bromine and chlorine atoms, attached to a piperazine ring with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-2-chlorobenzyl chloride and 4-ethylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as triethylamine is often used to facilitate the nucleophilic substitution reaction.
Procedure: The 3-bromo-2-chlorobenzyl chloride is added to a solution of 4-ethylpiperazine in the chosen solvent, followed by the addition of the base. The mixture is then heated under reflux for several hours to complete the reaction.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Substitution Reactions: The bromine and chlorine atoms on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or other substituted benzyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of benzyl alcohols or carboxylic acids.
Reduction Products: Reduction typically yields the corresponding benzyl amine derivatives.
Scientific Research Applications
1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Molecular Targets: Potential targets include microbial enzymes, cancer cell receptors, or other biomolecules.
Pathways Involved: The exact pathways can vary, but may involve disruption of cell membrane integrity, inhibition of DNA synthesis, or interference with metabolic processes.
Comparison with Similar Compounds
- 1-(3-Bromo-2-chloro-benzyl)-4-methyl-piperazine
- 1-(3-Bromo-2-chloro-benzyl)-4-phenyl-piperazine
- 1-(3-Bromo-2-chloro-benzyl)-4-isopropyl-piperazine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the piperazine ring (ethyl, methyl, phenyl, isopropyl).
- Chemical Properties: These structural variations can lead to differences in reactivity, solubility, and stability.
- Biological Activity: The biological activity can also vary, with each compound potentially exhibiting different levels of efficacy and selectivity in various applications.
1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in multiple scientific fields.
Properties
IUPAC Name |
1-[(3-bromo-2-chlorophenyl)methyl]-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClN2/c1-2-16-6-8-17(9-7-16)10-11-4-3-5-12(14)13(11)15/h3-5H,2,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGESHBUPEYUNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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